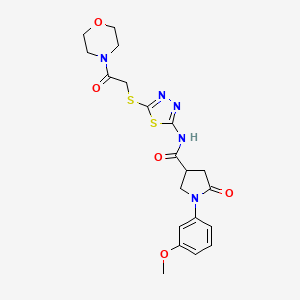

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is a chemical entity that can be presumed to have biological activity given its structural similarity to other tetrazole derivatives. Tetrazoles are known for their various pharmacological properties, including antiallergic activities as seen in the synthesis of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, which have shown significant antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) test . The presence of a fluorophenyl group in the compound may also contribute to its activity, as fluorine atoms are often included in pharmaceuticals to modulate physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related tetrazole compounds typically involves the formation of the tetrazole ring followed by subsequent functionalization. For instance, the synthesis of antiallergic tetrazole derivatives has been guided by quantitative structure-activity relationships (QSAR) using a Hansch/Free-Wilson model, which helps in identifying potent derivatives . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions indicates a possible route for the synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide, which may involve the acylation of an appropriate amine with a tetrazole moiety .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of N-tetrazolylpyridinecarboxamides, for example, revealed that the position of the tetrazolylcarbamoyl group on the pyridine nucleus is critical for antiallergic activity . This suggests that the positioning of functional groups in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide is likely to be an important determinant of its biological properties.

Chemical Reactions Analysis

The reactivity of tetrazole derivatives can be influenced by the presence of substituents that affect the electron density and steric hindrance around the reactive sites. For example, the colorimetric sensing behavior of benzamide derivatives with a dinitrophenyl group for fluoride anions is due to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . This indicates that N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide may also undergo specific chemical reactions based on its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structures. For instance, the temperature-dependent polymorphism observed in N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide 3-oxide demonstrates how intermolecular interactions can affect the crystal packing and, consequently, the physical state of the compound . The presence of a fluorophenyl group in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide may similarly influence its physical properties, such as solubility and melting point.

Propiedades

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O/c24-19-12-7-13-20(14-19)29-22(26-27-28-29)16-25-23(30)15-21(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,21H,15-16H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLJPBLNNYWBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-diphenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B2552803.png)

![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)

![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552810.png)

![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)

![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2552818.png)